Mycomycin

Antibiotic Discovery Tuberculosis Structure-Activity Relationship

Mycomycin (CAS 544-51-4) is a naturally occurring, highly unsaturated polyacetylene antibiotic isolated from Nocardia acidophilus. Its defining structural feature—a conjugated (3E,5Z)-diene, 7,8-allene, and 10,12-diyne system (C13H10O2, MW 198.22)—confers potent activity against Mycobacterium tuberculosis and enables its use as a benchmark chiral allene in natural product biosynthesis research. Unlike generic polyacetylenes, Mycomycin's precise unsaturation pattern is non-redundant; analog Isomycomycin exhibits markedly reduced potency. Its extreme thermolability (-40 °C storage) and distinct UV λmax (267, 281 nm) make it an essential standard for ultra-low-temperature logistics validation and HPLC-UV/LC-MS analytical method development.

Molecular Formula C13H10O2
Molecular Weight 198.22 g/mol
CAS No. 544-51-4
Cat. No. B1230871
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMycomycin
CAS544-51-4
Molecular FormulaC13H10O2
Molecular Weight198.22 g/mol
Structural Identifiers
SMILESC#CC#CC=C=CC=CC=CCC(=O)O
InChIInChI=1S/C13H10O2/c1-2-3-4-5-6-7-8-9-10-11-12-13(14)15/h1,5,7-11H,12H2,(H,14,15)/b9-8-,11-10+
InChIKeyAPNPVBXEWGCCLU-QNRZBPGKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Mycomycin (CAS 544-51-4) Identity and Procurement Essentials


Mycomycin (CAS 544-51-4) is a naturally occurring, highly unsaturated linear polyacetylene antibiotic produced by the actinomycete *Nocardia acidophilus* [1]. It is structurally characterized as trideca-3,5,7,8-tetraene-10,12-diynoic acid (C13H10O2, MW 198.22), featuring a unique allenic system at positions 7-9 conjugated with two triple bonds and two double bonds in a (3E,5Z)-configuration [2]. This compound exhibits notable activity against *Mycobacterium tuberculosis* and certain pathogenic fungi [3], but is distinguished by its profound thermal instability and sensitivity, requiring strict cold-chain management [4].

Why Mycomycin (CAS 544-51-4) Cannot Be Replaced by Other Polyacetylenes


The core differentiation of Mycomycin lies in its specific, multi-system unsaturation pattern—(3E,5Z)-diene, 7,8-allene, and 10,12-diyne—which governs both its unique spectrum of antibiotic activity and its extreme instability [1]. This is in contrast to close analogs like Isomycomycin, which, while structurally derived from Mycomycin, exhibits significantly reduced antimicrobial potency [2]. Furthermore, polyacetylenes from other fungal sources, such as Nemotinic acid, demonstrate differing organism-specific activity ratios, underscoring that the precise arrangement of unsaturated bonds in Mycomycin is non-redundant and critical for its specific bioactivity profile [3]. Generic substitution within the polyacetylene class would therefore result in a compound with a different activity spectrum, potency, and stability profile, as evidenced by direct comparative data.

Mycomycin (CAS 544-51-4) Quantitative Differentiation Evidence for Scientific Procurement


Comparative Antimycobacterial Potency: Mycomycin vs. Its Own Rearrangement Product

A direct head-to-head comparison demonstrates that Mycomycin's unique allene-containing structure is essential for its potent antimycobacterial activity. The chemical rearrangement product, Isomycomycin (3,5-tridecadiene-7,9,11-triynoic acid), formed by alkaline isomerization, shows significantly reduced antibiotic efficacy against *Mycobacterium tuberculosis* compared to the parent compound, Mycomycin [1].

Antibiotic Discovery Tuberculosis Structure-Activity Relationship

Comparative Stability Profile: Mycomycin vs. Its Isomerization Product

Mycomycin is exceptionally thermolabile, with a reported melting point of 7.5°C (with deflagration) and requiring storage at -40°C or lower for complete retention of activity [1]. In a direct comparison with its alkaline rearrangement product, Isomycomycin is significantly more stable, decomposing only slowly above 140°C [2]. This quantitative difference in thermal stability highlights the unique and extreme sensitivity of Mycomycin.

Stability Study Storage Conditions Compound Integrity

Comparative Spectroscopic Signature: Unique UV Absorption of Mycomycin

The unique conjugated system of Mycomycin gives rise to a distinct UV absorption spectrum with maxima at 267 nm and 281 nm in ether (ε = 61,000 and 67,000, respectively) [1]. While the spectrum of its isomerization product, Isomycomycin, is noted to be independent, the intense, defined maxima of Mycomycin provide a specific and quantifiable spectral fingerprint for identity verification and purity assessment, which is a critical quality control parameter [2].

Analytical Chemistry Quality Control Spectroscopy

Optimal Research and Industrial Applications for Mycomycin (CAS 544-51-4)


Research on Allene-Containing Natural Products

Mycomycin serves as a canonical example of a naturally occurring allene. Its use is appropriate in natural product chemistry and biosynthesis research, specifically for studying the formation, reactivity, and biological role of allenic systems. Its procurement is justified for projects requiring the native, highly unstable compound to investigate its unique rearrangement chemistry or its interaction with specific biological targets, as established by its structure-activity relationship with Isomycomycin [1].

Development of Specialized Cold-Chain Storage and Handling Protocols

Given its extreme thermolability requiring -40°C storage [1], Mycomycin is a benchmark compound for developing and validating ultra-low temperature storage, shipping, and handling protocols. Procurement is relevant for facilities aiming to establish or certify capabilities in managing thermally unstable, high-value small molecules. Its well-characterized stability profile provides a clear, quantitative endpoint for success or failure in such logistical studies.

Analytical Method Development for Highly Unsaturated Compounds

The distinct UV absorption spectrum of Mycomycin (λmax 267, 281 nm) [1] and its unique conjugated allene-diyne chromophore make it a valuable standard for developing and calibrating analytical methods (e.g., HPLC-UV, LC-MS) designed to detect and quantify highly unsaturated, labile polyacetylenes. Its use is warranted in analytical chemistry laboratories focusing on natural product analysis or quality control of sensitive compounds, where its spectral signature provides a robust reference.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for Mycomycin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.